1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
1-(trifluoromethyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2O2S/c5-13(11,12)3-1-9-10(2-3)4(6,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUPDUAJHYRGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrazole derivative with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The resulting trifluoromethylated pyrazole is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of 1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, often mediated by radical intermediates.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Polar aprotic solvents such as DMF and DMSO are frequently used.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various coupled products depending on the specific reagents and conditions used .
Scientific Research Applications
1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonyl chloride group provides a reactive site for covalent modification of proteins and other biomolecules . These properties make it a valuable tool in the study of enzyme inhibition and protein labeling .
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl vs. Methyl Groups : The -CF₃ group in this compound increases electron-withdrawing effects compared to -CH₃ in 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, enhancing electrophilicity and reaction rates in sulfonylation .
- Heterocyclic Modifications : Pyrimidine or oxane substituents (e.g., 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride) introduce aromatic or steric bulk, influencing solubility and target specificity in drug design .
- Phenyl Ring Derivatives : Substituted phenyl groups (e.g., 1-(5-Chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride) expand π-π stacking interactions, useful in materials science and pesticide development .
Sulfonylation Efficiency
- This compound exhibits superior reactivity in sulfonylation due to the electron-deficient pyrazole core, enabling efficient coupling with amines and alcohols under mild conditions .
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride shows reduced reactivity compared to the parent compound, as the -CH₃ group at the 1-position decreases electrophilicity .
- 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride has intermediate reactivity, balancing electron-withdrawing (-CHF₂) and electron-donating (-CH₃) effects .
Biological Activity
1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
The molecular formula of this compound is . The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity .
The compound acts primarily through the inhibition of specific enzymes and modulation of biochemical pathways. Notably, it has been shown to interact with acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of normal nerve function. This mechanism is significant in the context of neuropharmacology .
This compound exhibits several biochemical properties:
- Enzyme Interaction : It affects enzymes involved in oxidative stress pathways, influencing cellular metabolism and signaling.
- Reactive Oxygen Species (ROS) : The compound modulates ROS production, which plays a crucial role in cellular damage and oxidative stress .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown significant activity against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in several studies. In vitro assays revealed that it inhibited cyclooxygenase (COX) enzymes, with IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating strong anti-inflammatory potential .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | COX-2 | 0.02 - 0.04 |
| Other derivatives | COX-1 | Varies |
Case Studies
- Study on Neuroprotection : A study highlighted the neuroprotective effects of the compound in animal models, where it reduced oxidative stress markers and improved cognitive function after induced neurotoxicity.
- Anti-cancer Activity : Another investigation reported that derivatives of this compound inhibited cancer cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its chemical stability and lipophilicity. Its metabolism involves pathways that enhance its therapeutic efficacy while minimizing toxicity .
Q & A
Q. What are the standard synthetic routes for 1-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride?
The synthesis typically involves two main steps: (1) preparation of the pyrazole ring via cyclization of hydrazine derivatives with β-keto esters or trifluoromethyl ketones, and (2) sulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions. Purification is achieved via recrystallization (e.g., in dichloromethane/hexane) or column chromatography to isolate the sulfonyl chloride .
Q. How is the compound characterized structurally?
Key techniques include:
- ¹H/¹³C NMR : Distinct shifts for the trifluoromethyl group (~δ 120 ppm in ¹³C NMR) and sulfonyl chloride (δ ~7.5–8.5 ppm for aromatic protons adjacent to electron-withdrawing groups) .
- X-ray crystallography : SHELX software is widely used for refinement, particularly for resolving steric effects from the trifluoromethyl group .
- FT-IR : Strong absorption bands at ~1350–1370 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) .
Q. What are the primary reactivity pathways for this compound?
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioesters. For example, reaction with primary amines in dry THF at 0–5°C yields sulfonamide derivatives, critical in medicinal chemistry .
Advanced Research Questions
Q. How do steric and electronic effects influence reactivity in derivatization?
The trifluoromethyl group introduces steric hindrance and electron-withdrawing effects, slowing nucleophilic attack at the 4-position. Computational studies (DFT) suggest that substituents at the pyrazole N1 position modulate the electrophilicity of the sulfonyl chloride. For instance, bulky groups reduce reaction rates with hindered amines .
Q. What challenges arise in optimizing reaction yields for sulfonamide formation?
Contradictions in reported yields (e.g., 40–85%) stem from:
- Moisture sensitivity : Hydrolysis of the sulfonyl chloride competes with desired reactions, necessitating anhydrous conditions and inert atmospheres .
- Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility but may promote side reactions. Additives like DIPEA enhance amine nucleophilicity .
Q. How can structural data resolve discrepancies in proposed reaction mechanisms?
X-ray crystallography of intermediates (e.g., sulfonamide crystals) can confirm regioselectivity. For example, SHELXL refinement of a derivative revealed unexpected C–H···O hydrogen bonding, stabilizing transition states during substitution .
Q. What strategies mitigate decomposition during storage?
- Storage conditions : –20°C under argon in amber vials to prevent photodegradation and hydrolysis .
- Stabilizers : Addition of molecular sieves (3Å) in storage solvents (e.g., dry dichloromethane) .
Methodological Insights
Designing experiments to assess biological activity of derivatives
- In vitro assays : Screen sulfonamide derivatives for enzyme inhibition (e.g., carbonic anhydrase) using fluorogenic substrates.
- SAR studies : Correlate substituent effects (e.g., trifluoromethyl vs. methyl groups) with activity trends .
Handling hygroscopicity in kinetic studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
